4-Bromo-2-fluoro-3-methoxybenzaldehyde
Overview
Description
“4-Bromo-2-fluoro-3-methoxybenzaldehyde” is a chemical compound with the CAS Number: 1820614-17-2. It has a molecular weight of 233.04 and its molecular formula is C8H6BrFO2 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
A new synthesis of this compound is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C . After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate . Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H6BrFO2/c1-12-8-6 (9)3-2-5 (4-11)7 (8)10/h2-4H,1H3 . The InChI key is YFEKAAWOIBRRRZ-UHFFFAOYSA-N .It has a molecular weight of 233.04 and its molecular formula is C8H6BrFO2 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : Methyl 4-bromo-2-methoxybenzoate is synthesized from 4-bromo-2-fluorotoluene, which involves steps like bromination, hydrolysis, cyanidation, and methoxylation, resulting in a compound with 99.8% purity by GC (Chen Bing-he, 2008).
- Bioconversion by Fungi : Research on the fungus Bjerkandera adusta shows its capability to biotransform halogenated methoxybenzaldehydes, including brominated and fluorinated compounds, demonstrating potential in producing secondary metabolites like chloro-fluoro-methoxybenzaldehydes (H. Beck et al., 2000).
Pharmaceutical and Biological Applications
- Anticancer Activity : The synthesis of fluorinated benzaldehydes, including compounds structurally similar to 4-bromo-2-fluoro-3-methoxybenzaldehyde, has been studied for their potential in creating anticancer drugs, particularly as analogues of combretastatins (N. Lawrence et al., 2003).
- Key Intermediate in Drug Synthesis : The compound has been utilized in synthesizing key intermediates for drug discoveries, demonstrating its value in the pharmaceutical industry (K. Nishimura & T. Saitoh, 2016).
Material Science and Chemistry
- Synthesis of Chalcone Derivatives : Research includes the synthesis of various chalcone derivatives from halogenated vanillin, indicating its potential in material science and chemistry applications (Chairul Rijal et al., 2022).
- Structural and Vibrational Studies : Investigations into the structural transformations of similar fluorinated benzaldehydes have been conducted using techniques like infrared spectroscopy and density functional theory, which are crucial for understanding material properties (G. O. Ildız et al., 2018).
Environmental and Biological Interactions
- Halogenation Mechanism in Fungi : Studies on Bjerkandera adusta have provided evidence of halogenation mechanisms involving halogenated methoxybenzaldehydes, contributing to the understanding of biochemical pathways in fungi (H. C. Beck, 1997).
Safety and Hazards
The compound is classified under GHS06 and the signal word for it is "Danger" . The hazard statements associated with it are H301-H311-H331 . The precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .
Relevant Papers Unfortunately, I was unable to find any relevant papers related to “4-Bromo-2-fluoro-3-methoxybenzaldehyde” in my search .
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-4-methoxybenzaldehyde have been used in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (lsd1), a therapeutic target for cancer treatment and other related diseases .
Mode of Action
It’s known that benzylic halides typically react via nucleophilic substitution pathways . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been used in the synthesis of resveratrol derivatives, which are known to inhibit lsd1, affecting the methylation status of histones and influencing gene expression .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (23304) and its solid physical form suggest that these factors could influence its bioavailability .
Action Environment
The compound is typically stored under an inert gas (nitrogen or argon) at 2-8°c, suggesting that these conditions may be important for its stability .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKAAWOIBRRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296701 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820614-17-2 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820614-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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